N-(3-{[(Cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide N-(3-{[(Cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 25228-38-0
VCID: VC0354691
InChI: InChI=1S/C17H25N3O2/c1-12(2)16(21)18-14-9-6-10-15(11-14)20-17(22)19-13-7-4-3-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3,(H,18,21)(H2,19,20,22)
SMILES: CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4g/mol

N-(3-{[(Cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide

CAS No.: 25228-38-0

Main Products

VCID: VC0354691

Molecular Formula: C17H25N3O2

Molecular Weight: 303.4g/mol

N-(3-{[(Cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide - 25228-38-0

CAS No. 25228-38-0
Product Name N-(3-{[(Cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide
Molecular Formula C17H25N3O2
Molecular Weight 303.4g/mol
IUPAC Name N-[3-(cyclohexylcarbamoylamino)phenyl]-2-methylpropanamide
Standard InChI InChI=1S/C17H25N3O2/c1-12(2)16(21)18-14-9-6-10-15(11-14)20-17(22)19-13-7-4-3-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3,(H,18,21)(H2,19,20,22)
Standard InChIKey PVSOIQYTGHKDSB-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2
Canonical SMILES CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2
PubChem Compound 17189194
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator